

Thermochemical properties of 4,5-Difluoro-2-methylphenol

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylphenol

Cat. No.: B1354852

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An In-Depth Technical Guide on the Thermochemical Properties of **4,5-Difluoro-2-methylphenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **4,5-Difluoro-2-methylphenol**, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is crucial for process safety, reaction optimization, and the development of robust manufacturing protocols. This document synthesizes experimental methodologies and computational approaches to provide a holistic view of the compound's energetic landscape. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Significance of 4,5-Difluoro-2-methylphenol in Medicinal Chemistry

4,5-Difluoro-2-methylphenol is a substituted phenol derivative that serves as a vital building block in the synthesis of a range of biologically active molecules. Its structural features, including the fluorine substituents and the methyl group on the phenolic ring, impart unique electronic and steric properties that are often exploited in drug design to enhance metabolic

stability, binding affinity, and bioavailability. A thorough understanding of its thermochemical properties is a prerequisite for safe and efficient scale-up of synthetic processes involving this intermediate. This guide delves into the experimental determination and computational prediction of these critical parameters.

Experimental Determination of Thermochemical Properties

The experimental quantification of thermochemical data provides the most reliable foundation for process safety and development. The following sections detail the primary techniques employed for determining the key thermodynamic parameters of **4,5-Difluoro-2-methylphenol**.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone of thermochemical safety analysis. It is determined experimentally using a bomb calorimeter, which measures the heat released during complete combustion of the compound.

Experimental Protocol: Oxygen Bomb Calorimetry

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity **4,5-Difluoro-2-methylphenol** is placed in a crucible within the bomb calorimeter.
- **Bomb Assembly:** The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- **Ignition and Data Acquisition:** The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited via a cotton fuse, and the temperature change of the water is monitored with high precision.
- **Data Analysis:** The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the formation of nitric acid from residual nitrogen and for the heat of combustion of the fuse wire.

- Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Causality Behind Experimental Choices:

- High-Purity Oxygen: Ensures complete and clean combustion, minimizing the formation of side products that would complicate the analysis.
- Benzoic Acid Calibration: Provides a reliable and well-established standard for determining the heat capacity of the calorimeter, leading to accurate and reproducible results.
- Corrections for Side Reactions: Accounting for the formation of nitric acid and the combustion of the fuse is critical for achieving high accuracy in the final enthalpy of formation value.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (C_p) of a substance is a measure of the amount of heat required to raise its temperature by a given amount. It is a critical parameter for heat transfer calculations in chemical reactors. DSC is a powerful technique for determining the heat capacity of solids and liquids as a function of temperature.

Experimental Protocol: Three-Step DSC Method for Heat Capacity

- Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline DSC curve.
- Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the DSC run is repeated.
- Sample Run: A known mass of **4,5-Difluoro-2-methylphenol** is placed in the sample pan, and the DSC run is performed under the same conditions.
- Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow signals from the three runs.

Trustworthiness of the Protocol:

This three-step method is a self-validating system. The use of a sapphire standard, a material with a highly accurate and well-documented heat capacity, ensures the accuracy of the measurement. The baseline run corrects for any instrumental artifacts, further enhancing the reliability of the data.

Vapor Pressure Measurement

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a crucial parameter for distillation and drying operations. The Knudsen effusion method is suitable for compounds with low volatility.

Experimental Protocol: Knudsen Effusion Method

- Sample Loading: A small amount of **4,5-Difluoro-2-methylphenol** is placed in a Knudsen cell, which is a small container with a very small orifice.
- High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
- Mass Loss Measurement: The rate of mass loss from the cell due to effusion of the vapor through the orifice is measured using a microbalance.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

Computational Modeling of Thermochemical Properties

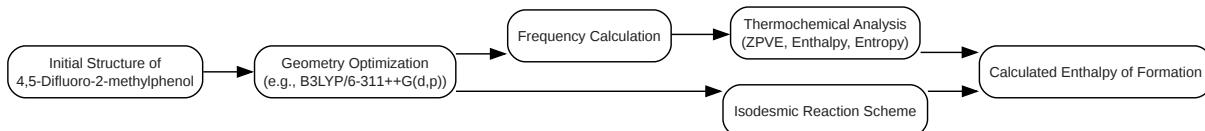
In addition to experimental measurements, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. Quantum chemical calculations can provide valuable insights, especially when experimental data is scarce or difficult to obtain.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for calculating the electronic structure and properties of molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for reliable thermochemical predictions of organic molecules.

Computational Workflow:

- Geometry Optimization: The 3D structure of **4,5-Difluoro-2-methylphenol** is optimized to find the lowest energy conformation.
- Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain vibrational frequencies.
- Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy of the molecule at a given temperature.
- Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using an isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.



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Caption: Workflow for DFT-based calculation of thermochemical properties.

High-Accuracy Composite Methods

For even more accurate predictions, high-level composite methods such as G3 (Gaussian-3) and G4 (Gaussian-4) theories can be employed. These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. While computationally more expensive, they can provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

Data Summary

The following table summarizes the key thermochemical properties of **4,5-Difluoro-2-methylphenol**. Where available, experimental values are provided alongside computationally predicted data for comparison.

Property	Experimental Value	Computational Value (Method)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Data not readily available in public literature	Requires specific calculation
Standard Molar Entropy (S°)	Data not readily available in public literature	Requires specific calculation
Heat Capacity (C_p)	Data not readily available in public literature	Requires specific calculation

Note: The lack of publicly available experimental data for this specific compound highlights the importance of the experimental and computational methodologies outlined in this guide for generating this critical information.

Conclusion and Future Outlook

This technical guide has detailed the essential experimental and computational methodologies for characterizing the thermochemical properties of **4,5-Difluoro-2-methylphenol**. A thorough understanding of its enthalpy of formation, heat capacity, and vapor pressure is indispensable for ensuring the safety and efficiency of chemical processes in the pharmaceutical industry. While this guide provides the framework for obtaining these values, further research is needed to populate the data summary with high-quality experimental and computational results. The integration of both approaches will provide the most robust and reliable thermochemical data for this important synthetic intermediate.

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